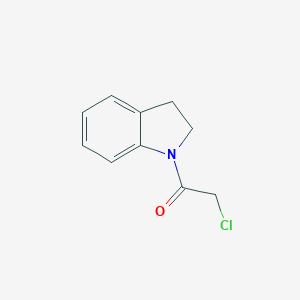

2-氯-1-(2,3-二氢吲哚-1-基)-乙酮

描述

The compound "2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone" is a chlorinated ethanone with an indole moiety. Indoles are heterocyclic compounds that are structurally related to the amino acid tryptophan and are significant in pharmaceutical chemistry due to their presence in many natural products and drugs. The chloroethanone part of the molecule suggests potential reactivity due to the presence of a good leaving group (chlorine) and a carbonyl functional group.

Synthesis Analysis

The synthesis of related indole-containing compounds has been reported in various studies. For instance, indoles have been added to 3-formylchromones to yield (chromon-3-yl)bis(indol-3-yl)methanes under solvent-free conditions . Another study describes the synthesis of a compound with a dichloroacetate and imidazolidinyl moiety, although not directly related to the target compound, it shows the versatility of chlorinated ethanones in synthesis . Additionally, a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one via nucleophilic substitution of a related 2-chloroethanone has been optimized, indicating the potential for similar strategies in synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the structure of a novel dichloroethanone derivative was confirmed by NMR, MS, FTIR, and X-ray crystallography . Similarly, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was determined by XRD and supported by DFT computations . These studies suggest that similar analytical techniques could be employed to elucidate the structure of "2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone".

Chemical Reactions Analysis

The reactivity of indole-containing compounds can be quite diverse. For instance, (chromon-3-yl)bis(indol-3-yl)methanes react with guanidine carbonate and hydrazine hydrate to form pyrimidines and pyrazoles . Indol-2-yl ethanones have been used as IDO inhibitors, indicating that the indole moiety can participate in biological interactions . The presence of a chloroethanone group in the target compound suggests that it could undergo nucleophilic substitution reactions, similar to the synthesis of triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated ethanones and indole derivatives can be inferred from related compounds. For example, the crystal structure of a chlorinated ethanone derivative revealed intramolecular hydrogen bonding and π-π stacking interactions . Theoretical studies, including DFT computations, have been used to predict the properties of such molecules . These techniques could be applied to predict the properties of "2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone", such as its reactivity, stability, and potential intermolecular interactions.

科学研究应用

合成和生物活性

- 抗菌和抗真菌应用: 2-氯-1-(2,3-二氢吲哚-1-基)-乙酮已被用于合成具有显著抗菌和抗真菌活性的新型1H-吲哚衍生物。这些化合物已对病原体如黑曲霉、白念珠菌、枯草杆菌和大肠杆菌进行了测试,显示出显著的功效 (Letters in Applied NanoBioScience, 2020)。

新型衍生物的合成

- 抗炎药物的开发: 该化合物已被用于制备旨在抗炎应用的各种衍生物。该过程涉及与其他化合物的缩合反应,导致了对Wistar白化大鼠抗炎活性进行测试的衍生物 (Current drug discovery technologies, 2022)。

- 受体拮抗剂的合成: 它在混合D(2)/D(4)受体拮抗剂的合成中发挥了作用,通过系统的结构-活性关系研究开发出了有效的化合物 (Bioorganic & medicinal chemistry letters, 2002)。

新型合成方法和应用

- 对映选择性合成: 该化合物被用于生物转化,高度对映选择性地合成了米康唑的手性中间体,这是药物合成的重大进展 (Catalysts, 2019)。

- 镇痛和抗炎特性: 从该化合物合成新型1-(1H-吲哚-1-基)乙酮化合物,导致对其对COX-2酶的影响进行分析,并测试其在体内的镇痛和抗炎活性 (Letters in Drug Design & Discovery, 2022)。

其他合成应用

- 合成各种生物活性分子: 该化合物已成为合成一系列具有抗氧化和抗菌特性的生物活性分子的关键反应物 (Beni-Suef University Journal of Basic and Applied Sciences, 2016)。

属性

IUPAC Name |

2-chloro-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHQTTKUMFDVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937974 | |

| Record name | 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone | |

CAS RN |

17133-48-1 | |

| Record name | Indoline, 1-(chloroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017133481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17133-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CHLOROACETYL)INDOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。